molecular formula C20H19NO6 B11391822 methyl [9-(furan-2-ylmethyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate

methyl [9-(furan-2-ylmethyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate

Cat. No.: B11391822
M. Wt: 369.4 g/mol
InChI Key: FCVHQMAHORAAKT-UHFFFAOYSA-N
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Description

METHYL 2-{9-[(FURAN-2-YL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a chromeno[8,7-e][1,3]oxazin ring, and an acetate group

Preparation Methods

The synthesis of METHYL 2-{9-[(FURAN-2-YL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE involves multiple steps. The synthetic route typically starts with the preparation of the furan-2-ylmethyl intermediate, which is then reacted with other reagents to form the chromeno[8,7-e][1,3]oxazin ring system. The final step involves the esterification of the compound to introduce the acetate group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

METHYL 2-{9-[(FURAN-2-YL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The oxazin ring can be reduced to form corresponding amines.

    Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

METHYL 2-{9-[(FURAN-2-YL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability and conductivity.

Mechanism of Action

The mechanism of action of METHYL 2-{9-[(FURAN-2-YL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE involves its interaction with specific molecular targets. The furan and oxazin rings can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The acetate group may also play a role in the compound’s bioavailability and distribution within biological systems. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

METHYL 2-{9-[(FURAN-2-YL)METHYL]-4-METHYL-2-OXO-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-3-YL}ACETATE can be compared with other similar compounds, such as:

    Furan derivatives: These compounds share the furan ring and may have similar reactivity and applications.

    Chromeno[8,7-e][1,3]oxazin derivatives: These compounds share the chromeno[8,7-e][1,3]oxazin ring and may have similar biological activities.

    Acetate esters: These compounds share the acetate group and may have similar chemical properties and reactivity

Properties

Molecular Formula

C20H19NO6

Molecular Weight

369.4 g/mol

IUPAC Name

methyl 2-[9-(furan-2-ylmethyl)-4-methyl-2-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]acetate

InChI

InChI=1S/C20H19NO6/c1-12-14-5-6-17-16(10-21(11-26-17)9-13-4-3-7-25-13)19(14)27-20(23)15(12)8-18(22)24-2/h3-7H,8-11H2,1-2H3

InChI Key

FCVHQMAHORAAKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CO4)CC(=O)OC

Origin of Product

United States

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